molecular formula C10H17NO B2882908 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol CAS No. 2228790-31-4

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol

Cat. No.: B2882908
CAS No.: 2228790-31-4
M. Wt: 167.252
InChI Key: CXDHSZMWIIDANA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol typically involves the following steps:

Chemical Reactions Analysis

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes, and modulating their activity .

Properties

IUPAC Name

1-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(12,6-11)9-5-7-2-3-8(9)4-7/h2-3,7-9,12H,4-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDHSZMWIIDANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC2CC1C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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